[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine
CAS No.: 951907-14-5
Cat. No.: VC2394708
Molecular Formula: C10H10FN3
Molecular Weight: 191.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 951907-14-5 |
|---|---|
| Molecular Formula | C10H10FN3 |
| Molecular Weight | 191.2 g/mol |
| IUPAC Name | (3-fluoro-4-imidazol-1-ylphenyl)methanamine |
| Standard InChI | InChI=1S/C10H10FN3/c11-9-5-8(6-12)1-2-10(9)14-4-3-13-7-14/h1-5,7H,6,12H2 |
| Standard InChI Key | JUTIXVFSGDRBRN-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1CN)F)N2C=CN=C2 |
| Canonical SMILES | C1=CC(=C(C=C1CN)F)N2C=CN=C2 |
Introduction
Chemical Structure and Properties
Molecular Structure
[3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine consists of a benzene ring with three key substituents: a fluorine atom at the 3-position, an imidazole group at the 4-position, and a methanamine (CH2NH2) group. This structural arrangement creates a molecule with potential for various chemical interactions and biological activities .
The chemical identity of this compound can be represented through several standardized notations:
Physical and Chemical Properties
The physical and chemical properties of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine are presented in the following table:
It should be noted that there appears to be a discrepancy between the reported molecular weight (261.406 g/mol) and the calculated value based on the molecular formula (~191.2 g/mol). This inconsistency may be due to several factors, including the possibility that the reported weight refers to a salt form of the compound or there is an error in the source documentation.
The presence of the fluorine atom likely enhances the compound's metabolic stability and lipophilicity, while the imidazole ring provides opportunities for hydrogen bonding and potential interactions with biological targets. The primary amine group offers reactive functionality that can participate in various chemical transformations and biological interactions .
Structural Variations and Related Compounds
An important structural variant of this compound is [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, which contains an additional methyl group at the 2-position of the imidazole ring. The properties of this related compound are as follows:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H12FN3 | |
| Molecular Weight | 205.23 g/mol | |
| CAS Number | 1037163-76-0 | |
| IUPAC Name | [3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methanamine | |
| PubChem Compound ID | 28965434 |
Another structurally similar compound is 4-(1H-Imidazol-1-yl)aniline, which lacks the fluorine substituent and has the amine group directly attached to the aromatic ring rather than as a methylamine:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C9H9N3 | |
| Molecular Weight | 159.188 g/mol | |
| Density | 1.2±0.1 g/cm3 | |
| Boiling Point | 355.4±25.0 °C at 760 mmHg | |
| Melting Point | 143-147 °C | |
| CAS Number | 2221-00-3 |
These structural variations are significant because even minor modifications to a molecular scaffold can dramatically alter physicochemical properties, biological activities, and pharmaceutical applications.
Spectroscopic and Analytical Characterization
Predicted Properties and Collision Cross Section Data
For the related compound [3-fluoro-4-(2-methyl-1H-imidazol-1-yl)phenyl]methanamine, predicted collision cross section (CCS) data is available, which is useful for mass spectrometry-based analysis and identification:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 206.10881 | 144.5 |
| [M+Na]+ | 228.09075 | 157.0 |
| [M+NH4]+ | 223.13535 | 152.1 |
| [M+K]+ | 244.06469 | 152.1 |
| [M-H]- | 204.09425 | 146.6 |
| [M+Na-2H]- | 226.07620 | 151.8 |
| [M]+ | 205.10098 | 146.7 |
| [M]- | 205.10208 | 146.7 |
This data provides valuable information for analytical characterization using ion mobility spectrometry coupled with mass spectrometry, enabling more precise identification and quantification of the compound in complex mixtures .
Biological and Pharmacological Significance
Structure-Activity Relationships
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The fluorine substituent typically enhances metabolic stability by blocking potential sites of oxidative metabolism, increases lipophilicity, and can improve binding affinity to target proteins through polar interactions.
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The imidazole ring, a common pharmacophore in many drugs, can participate in hydrogen bonding, π-stacking interactions, and metal coordination, all important for binding to biological targets.
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The primary amine group provides a site for hydrogen bonding, ionic interactions, and potential derivatization for drug optimization.
Synthetic Approaches
Synthetic Challenges
The synthesis of [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine presents several challenges:
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Regioselectivity: Ensuring the correct positioning of the imidazole group at the 4-position relative to the other substituents.
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Protection/Deprotection Strategies: The amine functionality may require protection during certain steps of the synthesis to prevent unwanted side reactions.
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Purification: Achieving high purity of the final product, particularly separating it from structural isomers or related byproducts.
Research Applications and Future Directions
Current Research Status
Based on the available search results, [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine appears to be primarily of interest in research settings, particularly in medicinal chemistry and drug discovery. The compound's commercial availability from chemical suppliers suggests it has utility as a building block or intermediate in synthetic chemistry and drug development .
Future Research Opportunities
Several promising research directions for [3-fluoro-4-(1H-imidazol-1-yl)phenyl]methanamine include:
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Comprehensive SAR Studies: Systematic modification of the basic scaffold to develop more potent and selective compounds for specific therapeutic targets.
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Mechanism of Action Studies: Investigation of how this compound and its derivatives interact with biological targets at the molecular level.
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Formulation and Delivery: Exploration of formulation strategies to optimize the compound's pharmacokinetic properties for potential drug development.
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Derivatization: Development of a library of derivatives by modifying the amine group or other positions to explore a wider chemical space and potentially enhance activity.
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Combination Studies: Investigation of synergistic effects when combined with other bioactive compounds or established drugs.
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